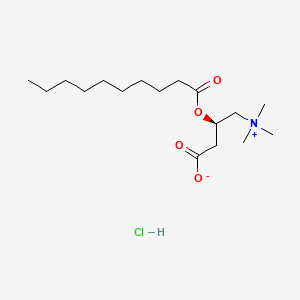

(r)-2-((甲氧羰基)氨基)-3-甲基丁酸

描述

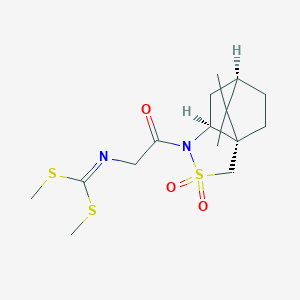

“®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid” is a complex organic compound. It contains an amino group and a carboxyl group, which are common features of amino acids . The methoxycarbonyl group is an ester functional group, which could potentially participate in various chemical reactions .

Synthesis Analysis

The synthesis of such complex amino acids often involves methods like the Strecker Synthesis . This method is a preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile .Molecular Structure Analysis

The molecular structure of amino acids, including “®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid”, is determined by the sequence of amino acids in the chain, known as the primary structure of the protein . Hydrophobic amino acids, such as valine, leucine, and isoleucine, have nonpolar R groups that do not interact well with water molecules .Chemical Reactions Analysis

Amino acid modification plays an important role across several fields, including synthetic organic chemistry, materials science, targeted drug delivery, and the probing of biological function . Photocatalysis has recently emerged as a mild approach for amino acid modification .Physical And Chemical Properties Analysis

Amino acids have different chemical properties, which can affect the protein’s behavior in different environments. Hydrophobic amino acids, such as valine, leucine, and isoleucine, have nonpolar R groups that do not interact well with water molecules . New quantitative descriptors for the 20 naturally occurring amino acids have been developed based on multidimensional scaling of 237 physical–chemical properties .科学研究应用

分析科学中的茚三酮反应

茚三酮反应以其在氨基酸、肽和蛋白质分析中的广泛应用而闻名,其用途已扩展到各个科学领域。该反应在农业、生物化学、临床、环境和食品科学等领域检测、分离和分析化合物中至关重要。茚三酮在 pH 5.5 形成独特的紫色染料,即鲁曼紫,这一独特能力使其在分析化学和生物化学中具有多种应用。茚三酮反应的适应性,包括其满足专门分析需求的修饰,突出了其在科学研究中的重要性,为分析技术的进一步发展提供了坚实的基础 (Friedman, 2004)。

反刍动物营养中的异酸

异丁酸、2-甲基丁酸和异戊酸等异酸在反刍动物营养中的作用突出了它们在反刍动物消化道中的中间代谢和微生物发酵中的重要性。这些化合物来源于缬氨酸、异亮氨酸、亮氨酸和脯氨酸等氨基酸的降解产物,对于这些氨基酸和更高支链挥发性脂肪酸的生物合成至关重要。异酸对瘤胃纤维素分解细菌的影响以及它们对微生物发酵的总体积极影响例证了这些化合物与反刍动物健康和性能之间的复杂关系。这种关系强调了 (R)-2-((甲氧羰基)氨基)-3-甲基丁酸衍生物在提高农业生产力和动物健康方面的潜力 (Andries 等,1987)。

蛋氨酸代谢及其影响

蛋氨酸是一种必需氨基酸,在各种代谢途径中起着至关重要的作用,包括蛋白质合成、DNA 甲基化以及半胱氨酸、胱氨酸和抗氧化系统组分的合成。蛋氨酸在哺乳动物代谢中的重要性、其吸收效率以及在动物饲料中的补充都强调了其在支持代谢和健康中的关键作用。该研究领域提供了对涉及蛋氨酸及其衍生物的代谢途径的见解,揭示了旨在控制癌症生长和延长寿命的营养策略的机会。关于癌症中蛋氨酸依赖性的讨论以及饮食干预中蛋氨酸限制的潜力突出了 (R)-2-((甲氧羰基)氨基)-3-甲基丁酸衍生物在医学和营养科学中的更广泛影响 (Cavuoto & Fenech, 2012)。

作用机制

Target of Action

It is known that amino acids can interact with a variety of targets, including enzymes, receptors, and transport proteins .

Mode of Action

The mode of action of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, it might bind to enzymes to alter their activity or interact with receptors to trigger specific cellular responses .

Biochemical Pathways

The compound may be involved in various biochemical pathways, particularly those related to amino acid biosynthesis and modification . The exact pathways and downstream effects would depend on the specific targets and interactions of the compound.

Result of Action

The molecular and cellular effects of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an enzyme inhibitor, it could lead to changes in the levels of certain metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s interactions with its targets.

未来方向

The field of photocatalytic amino acid modification is a promising area for future research . This method has the potential to generate a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids . This could greatly enhance the usefulness of amino acids in various fields, including synthetic organic chemistry, materials science, targeted drug delivery, and the probing of biological function .

属性

IUPAC Name |

(2R)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFVHPDFGLDQKU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651353 | |

| Record name | N-(Methoxycarbonyl)-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | |

CAS RN |

171567-86-5 | |

| Record name | N-(Methoxycarbonyl)-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

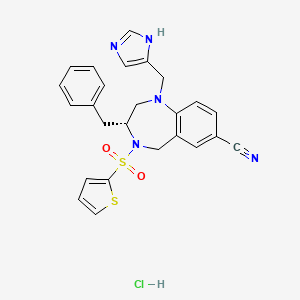

![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)

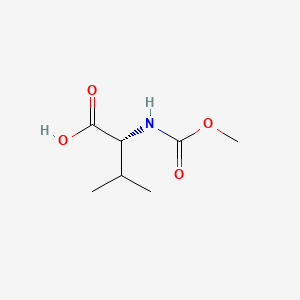

![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)